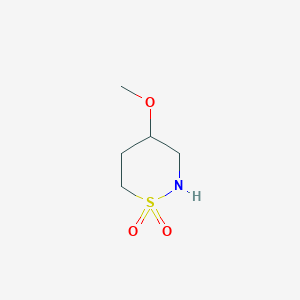

4-Methoxy-1,2-thiazinane 1,1-dioxide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxythiazinane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c1-9-5-2-3-10(7,8)6-4-5/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLIXPDGKIFUPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCS(=O)(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,2-thiazinane 1,1-dioxide sultam derivatives overview

An In-depth Technical Guide to 1,2-Thiazinane 1,1-Dioxide Sultam Derivatives: Synthesis, Properties, and Therapeutic Potential

Introduction

The Sultam Scaffold: An Overview

The sultam, or cyclic sulfonamide, is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry.[1][2] As sulfur analogs of lactams, sultams possess unique physicochemical properties that make them attractive moieties for drug design. The presence of a sulfonyl group with two oxygen atoms allows sultams to act as better hydrogen bond acceptors compared to their lactam counterparts.[2] This feature, combined with their conformational rigidity, enables them to engage in specific and high-affinity interactions with biological targets. While historically recognized for their use in antibacterial agents, the therapeutic applications of sultam derivatives have expanded to include a wide array of activities.[1][3]

Emergence of 1,2-Thiazinane 1,1-Dioxides in Medicinal Chemistry

Among the various classes of sultams, the six-membered 1,2-thiazinane 1,1-dioxide ring system has emerged as a particularly privileged scaffold.[1] This is due to its favorable three-dimensional geometry and the versatility of its synthetic chemistry, which allows for the introduction of diverse substituents. The 1,2-thiazinane 1,1-dioxide core is found in a range of biologically active molecules, from enzyme inhibitors to modulators of cellular signaling pathways.[4][5] The growing body of research on these derivatives highlights their potential in developing novel therapeutics for a multitude of diseases, including inflammatory conditions, cancer, and infectious diseases.[4][6][7]

Scope of this Guide

This technical guide provides a comprehensive overview of 1,2-thiazinane 1,1-dioxide sultam derivatives for researchers, scientists, and drug development professionals. It delves into the key synthetic strategies for constructing the sultam core, explores its chemical properties and reactivity, and offers an in-depth analysis of its diverse medicinal chemistry applications. The guide emphasizes the underlying principles of experimental design and provides practical, field-proven insights. It includes detailed experimental protocols, quantitative data on biological activities, and visual representations of key concepts to facilitate a thorough understanding of this important class of compounds.

Synthetic Strategies for the 1,2-Thiazinane 1,1-Dioxide Core

The construction of the 1,2-thiazinane 1,1-dioxide ring system can be achieved through several synthetic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective strategy for the synthesis of 1,2-thiazinane 1,1-dioxides.

One of the most direct methods involves the cyclization of ω-amino-halides or ω-amino-alcohols. In a typical procedure, the corresponding amino-halide or amino-alcohol is first reacted with a sulfonyl chloride, such as phenylmethanesulfonyl chloride, in the presence of a base like triethylamine to form a secondary sulfonamide. Subsequent treatment with a strong base facilitates intramolecular cyclization to yield the 1,2-thiazinane 1,1-dioxide ring.[1]

The CSIC reaction strategy is a powerful method for constructing substituted 1,2-thiazinane-5-one 1,1-dioxides. This approach involves the intramolecular sulfa-Dieckmann cyclization of N-substituted sulfonamides bearing an ester functionality. The reaction is typically mediated by a strong base, such as sodium hydride, which generates a carbanion that subsequently attacks the sulfonyl group to effect ring closure.

C-H Functionalization and Amidation

Modern synthetic methods, such as iron-catalyzed intramolecular aliphatic C-H amidation, offer a direct route to sultams. This approach utilizes a readily available iron catalyst to promote the cyclization of linear sulfonamides, providing a more atom-economical and environmentally friendly alternative to traditional methods.

Gold-Catalyzed Hydroamination and Annulation

A facile and efficient one-pot protocol for the construction of polycyclic sultams involves the gold-catalyzed intramolecular hydroamination of o-alkynylbenzenesulfonamides. This is followed by an iodine(III)-mediated counteranion-assisted intramolecular annulation, which allows for the synthesis of highly functionalized and valuable polycyclic sultam skeletons in moderate to excellent yields.

Diagram of a General Synthetic Workflow

Caption: General workflow for the synthesis of 1,2-thiazinane 1,1-dioxides.

Chemical Properties and Reactivity

Ring Conformation and Stereochemistry

The 1,2-thiazinane 1,1-dioxide ring typically adopts a chair-like conformation. The stereochemistry of the substituents on the ring can have a significant impact on the biological activity of the molecule. The ability to control the diastereoselectivity of the cyclization reactions is therefore crucial for the synthesis of stereochemically pure compounds.[1]

Reactivity at the Sulfonyl Center

The sulfonyl group is the most reactive site in the 1,2-thiazinane 1,1-dioxide ring. It is susceptible to nucleophilic attack, which can lead to ring-opening. This reactivity is exploited in the mechanism of action of many sultam-based enzyme inhibitors, which act by sulfonylating the active site of the target enzyme.[2]

N-Functionalization

The nitrogen atom of the sultam ring can be readily functionalized, allowing for the introduction of a wide range of substituents. This is a key feature in the design of new derivatives with tailored biological activities. N-acylation, for example, has been shown to be crucial for the inhibitory activity of some sultam-based serine protease inhibitors.[2]

Medicinal Chemistry Applications and Biological Activities

Mechanism of Action: Serine Protease Inhibition

A prominent mechanism of action for many biologically active sultams is the irreversible inhibition of serine proteases. These sultam derivatives act as sulfonylating agents, targeting the catalytic serine residue in the enzyme's active site. The reaction results in the formation of a stable sulfonate ester, which effectively deactivates the enzyme.[2] This mechanism is particularly relevant for β-sultams, which have been shown to be potent inhibitors of enzymes such as elastase and β-lactamases.[2] The rate of enzyme inhibition can be modulated by the electronic properties of the substituents on the sultam ring, with electron-withdrawing groups generally increasing the inhibitory potential.[2]

Caption: Irreversible inhibition of a serine protease by a 1,2-thiazinane 1,1-dioxide derivative.

Antibacterial and Antifungal Activity

Derivatives of 1,2-benzothiazine 1,1-dioxide have demonstrated notable activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus.[8] Structure-activity relationship studies have revealed that the nature of the substituent on the thiazine nitrogen and the benzoyl moiety significantly influences the antimicrobial potency.[8]

For certain series of 1,2-benzothiazine derivatives, compounds with a hydrogen atom or an ethyl group on the nitrogen of the thiazine ring have been found to exhibit enhanced antibacterial activity against Gram-positive bacteria.[8] Additionally, the presence of a methyl group or a halogen atom (chlorine or bromine) in the para position of the benzoyl moiety has been associated with higher antimicrobial activity.[8]

| Compound | R1 | R2 | R3 | R4 | R5 | B. subtilis MIC (µg/mL) | S. aureus MIC (µg/mL) | Reference |

| 31 | H | H | Cl | H | H | 100 | 200 | [8] |

| 33 | H | H | Br | H | H | 50 | 100 | [8] |

| 43 | CH3 | H | Cl | H | H | 25 | 50 | [8] |

| 45 | CH3 | H | Br | H | H | 25 | 50 | [8] |

| 55 | C2H5 | H | Br | H | H | 50 | 100 | [8] |

Note: R1-R5 refer to substituent positions on the 1,2-benzothiazine scaffold as defined in the source literature.

Antiviral Activity

The sultam scaffold has been incorporated into molecules designed to inhibit viral enzymes, such as HIV protease.[1] X-ray crystallographic studies have guided the structural optimization of these derivatives to enhance their binding to the hydrophobic pocket of the protease, thereby improving their potency.[1]

Anticancer and Anti-inflammatory Properties

Certain tricyclic 1,2-thiazine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.[9] Many of these compounds have shown preferential inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[9]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 6a | >100 | 18.25 | >5.48 | [9] |

| 6b | >100 | 20.25 | >4.94 | [9] |

| 6c | >100 | 25.50 | >3.92 | [9] |

| 6e | >100 | 10.75 | >9.30 | [9] |

| Meloxicam | 20.50 | 1.75 | 11.71 | [9] |

Detailed Experimental Protocol: Synthesis of a Representative 1,2-Thiazinane 1,1-Dioxide Derivative

Synthesis of 1-(4-chlorophenyl)-7,7-dioxo-4,5-dihydro-3H-[1][10]oxazepino[4,3-b][1][11]benzothiazin-12-one (6c)

This protocol is adapted from the synthesis of tricyclic 1,2-thiazine derivatives with anti-inflammatory activity.[10]

Materials and Reagents

-

Starting 1,2-benzothiazine derivative

-

1-bromo-3-chloropropane

-

Potassium carbonate (K2CO3)

-

N,N-dimethylformamide (DMF)

-

Dichloromethane (CH2Cl2)

-

Methanol (CH3OH)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification apparatus (e.g., column chromatography)

Step-by-Step Procedure

-

Alkylation: A solution of the starting 1,2-benzothiazine derivative (1.0 eq) in DMF is treated with 1-bromo-3-chloropropane (1.2 eq) and K2CO3 (1.5 eq).

-

Reaction: The reaction mixture is stirred at 60 °C for 12 hours.

-

Work-up: After cooling to room temperature, the mixture is poured into water and extracted with CH2Cl2. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Cyclization: The crude product from the previous step is dissolved in methanol, and K2CO3 (2.0 eq) is added. The mixture is refluxed for 8 hours.

-

Purification: The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired product.

Characterization

The structure of the synthesized compound should be confirmed by spectroscopic methods, such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[10]

-

Appearance: Beige powder

-

Yield: 19%

-

Melting Point: 168–170 °C

-

1H NMR (300 MHz, CDCl3) δ (ppm): 1.99 (m, 1H, 4-CHax), 2.28 (m, 1H, 4-CHeq), 2.60–2.64 (m, 1H, 5-CHax), 3.08–3.11 (m, 1H, 5-CHeq), 3.53–3.56 (m, 1H, 3-CHax), 4.05–4.08 (m, 1H, 3-CHeq), 7.42–7.45 (m, 2H, arom.), 7.76–7.85 (m, 3H, arom.), 8.12–8.15 (m, 2H, arom.), 8.24–8.26 (m, 1H, arom.).

-

13C NMR (300 MHz, CDCl3) δ (ppm): 193.38, 188.92, 139.75, 138.92, 135.17, 133.27, 132.19, 131.17, 129.43, 128.84, 128.27, 124.62, 83.14, 50.90, 35.95, 22.75.

Future Perspectives and Conclusion

The 1,2-thiazinane 1,1-dioxide sultam scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the value of this heterocyclic system in medicinal chemistry. Future research in this area is likely to focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the optimization of lead compounds through detailed structure-activity relationship studies. The insights provided in this guide aim to equip researchers with the foundational knowledge and practical tools necessary to contribute to the advancement of this exciting field. The continued investigation of 1,2-thiazinane 1,1-dioxide derivatives holds significant promise for the development of next-generation drugs to address unmet medical needs.

References

-

Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry. [Link]

-

SYNTHESIS OF HETER0[1][11][12]THIADIAZINE 1,l-DIOXIDES. LOCKSS. [Link]

-

Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC. National Center for Biotechnology Information. [Link]

-

Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction. ResearchGate. [Link]

-

Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction. RSC Publishing. [Link]

-

Chemistry of Substituted Thiazinanes and Their Derivatives - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI. [Link]

-

Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PubMed. National Center for Biotechnology Information. [Link]

-

Synthesis of 2H-1,2,6-thiadiazine 1,1-dioxide via intermolecular... ResearchGate. [Link]

-

(PDF) Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. ResearchGate. [Link]

-

Reactivity and selectivity in the inhibition of elastase by 3-oxo-beta-sultams and in their hydrolysis - PubMed. National Center for Biotechnology Information. [Link]

-

Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. Semantic Scholar. [Link]

-

Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. MDPI. [Link]

-

(PDF) SYNTHESIS AND ANTICANCER ACTIVITY OF DIHYDROPYRIMIDINTHIONE, 1,3-THIAZINE AND 2- OXONICOTINONITRILE DERIVATIVES 1 1 2 1 1. Academia.edu. [Link]

-

Study the pharmacological potential of 1,2,4-thiadiazine 1,1-dioxides: A minireview. Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

-

Synthesis of Potential Antiviral Agents for SARS-CoV-2 Using Molecular Hybridization Approach. MDPI. [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

-

Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC. National Center for Biotechnology Information. [Link]

-

80 Inhibition kinetics Structure-based enzyme mechanism studies are extremely useful for understanding the mechanism used by an. [Link]

-

Synthesis and study of the anticancer activity of some new 7H-[1][11][12]triazolo [3,4-b][1][2][11]thiadiazines. Current issues in pharmacy and medicine: science and practice. [Link]

-

Design, Synthesis, and Anticancer Evaluation of Fused 1,2-diazine Derivatives. ResearchGate. [Link]

-

Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. MDPI. [Link]

-

Synthesis of 1,2,3-triazole-piperazin-benzo[b][1][11]thiazine 1,1-dioxides. National Center for Biotechnology Information. [Link]

-

Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC. National Center for Biotechnology Information. [Link]

-

Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific. [Link]

-

Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC. National Center for Biotechnology Information. [Link]

-

Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Natural Sciences Publishing. [Link]

Sources

- 1. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives [mdpi.com]

- 4. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives | MDPI [mdpi.com]

- 5. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Ascendant Pharmacophore: A Technical Guide to 4-Methoxy-1,2-thiazinane and its Therapeutic Potential

Executive Summary

The cyclic sulfonamide scaffold, a privileged motif in medicinal chemistry, continues to yield compounds of significant therapeutic promise. Within this class, the 1,2-thiazinane ring system has emerged as a particularly fruitful area of exploration. This in-depth technical guide focuses on a key derivative, 4-methoxy-1,2-thiazinane-1,1-dioxide, providing a comprehensive overview of its synthesis, chemical biology, and potential as a versatile pharmacophore for drug discovery. We delve into the nuanced causality behind synthetic strategies, the rationale for biological evaluation, and provide detailed, field-proven experimental protocols for its synthesis and assessment as an anti-inflammatory agent. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this promising molecular core.

Introduction: The Rise of Cyclic Sulfonamides in Drug Design

The sulfonamide functional group is a cornerstone of modern pharmaceuticals, with over a century of clinical application.[1] The transition from linear to cyclic sulfonamides, or sultams, has unlocked new avenues in drug design by imparting conformational rigidity and modulating physicochemical properties.[2] This structural constraint can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[2] The 1,2-thiazinane-1,1-dioxide core, a six-membered sultam, represents a compelling scaffold that has been incorporated into a range of biologically active molecules, demonstrating activities from anti-HIV to analgesic properties.[3] The introduction of a methoxy group at the 4-position of the 1,2-thiazinane ring offers a strategic modification to explore structure-activity relationships and fine-tune the pharmacological properties of this versatile pharmacophore.

Synthesis of the 4-Methoxy-1,2-thiazinane-1,1-dioxide Core

The synthesis of 4-methoxy-1,2-thiazinane-1,1-dioxide is achieved through a strategic acid-catalyzed ring-opening of a bicyclic precursor, 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide. This approach highlights the utility of strained ring systems as synthetic intermediates for accessing more complex heterocyclic structures.

Synthetic Pathway Overview

The key transformation involves the treatment of 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide with a catalytic amount of p-toluenesulfonic acid in methanol. The reaction proceeds via a Lewis acid-facilitated nucleophilic attack by methanol on the more substituted carbon of the aziridine ring, leading to the desired 4-methoxy-1,2-thiazinane-1,1-dioxide in a 60% yield.[3]

Sources

Beyond Flatland: 4-Methoxy-1,2-thiazinane 1,1-dioxide vs. 1,2-Benzothiazine Scaffolds

Technical Guide for Medicinal Chemists & Structural Biologists

Executive Technical Synthesis

This guide analyzes the structural and functional divergence between the classical 1,2-benzothiazine 1,1-dioxide scaffold (the core of "oxicam" NSAIDs) and its saturated, non-aromatic congener, 4-methoxy-1,2-thiazinane 1,1-dioxide .

For decades, drug discovery heavily relied on the benzothiazine core due to its established efficacy in COX-1/2 inhibition. However, the industry is currently shifting away from "flat" aromatic systems toward sp³-rich scaffolds to improve solubility, metabolic stability, and patentability. The 4-methoxy-1,2-thiazinane 1,1-dioxide represents a critical evolution in this space: it retains the sulfonamide bioactivity but introduces stereochemical complexity and alters the pKa profile by masking the enolic acidity typical of benzothiazines.

Key Differentiator: While 4-hydroxy-1,2-benzothiazines act primarily as acidic proton donors (pKa ~4–5) essential for the ionic bridge in the COX active site, the 4-methoxy-1,2-thiazinane is a neutral, lipophilic ether. This modification abolishes COX activity, repurposing the scaffold for targets like 11β-HSD1 (metabolic disease) and HIV-1 integrase , where a neutral polar core is preferred over an anionic warhead.

Structural & Physicochemical Divergence

The transition from a benzo-fused system to a saturated thiazinane ring fundamentally alters the molecular topology.

Comparative Physicochemical Profile

| Feature | 1,2-Benzothiazine 1,1-dioxide (Oxicam Core) | 4-Methoxy-1,2-thiazinane 1,1-dioxide | Impact on Drug Design |

| Hybridization | sp² (Planar/Flat) | sp³ (Puckered/Chair-like) | Thiazinane increases Fsp³ score; better solubility. |

| Acidity (pKa) | Acidic (~4.2) due to enolic stabilization | Neutral (Ether linkage) | Benzothiazine causes GI irritation; Thiazinane is GI neutral. |

| Solubility | Low (Lipophilic, π-stacking) | Moderate to High | Saturated ring disrupts crystal lattice energy. |

| Metabolism | Oxidative hydroxylation on benzene ring | N-dealkylation or O-demethylation | Thiazinane avoids formation of reactive quinone-imines. |

| Chirality | Achiral (usually) | Chiral centers at C4 and potentially N2 | Thiazinane offers vectors for stereoselective binding. |

Topological Analysis

The benzothiazine core forces the molecule into a planar conformation, facilitating intercalation but limiting specific 3D receptor fits. The thiazinane ring adopts a distorted chair conformation. The 4-methoxy substituent typically occupies the equatorial position to minimize 1,3-diaxial interactions, creating a defined vector for hydrophobic interaction that is absent in the planar benzothiazine.

Synthetic Pathways & Experimental Protocols

The synthesis of these two cores requires fundamentally different strategies: Ring Expansion for benzothiazines vs. Oxidative Cyclization/Ring Opening for thiazinanes.

Mechanistic Pathway Diagram

The following diagram contrasts the classical Gabriel-Colman rearrangement used for benzothiazines with the modern Rhodium-catalyzed aziridination route for thiazinanes.

Figure 1: Divergent synthetic strategies. The benzothiazine route relies on thermodynamic rearrangement of saccharin derivatives. The thiazinane route utilizes a kinetic trap of a bicyclic aziridine intermediate.

Detailed Protocol: Synthesis of 4-Methoxy-1,2-thiazinane 1,1-dioxide

This protocol is adapted from the work of Al-Zaqri et al. and Dodd et al., focusing on the aziridine ring-opening strategy which offers the highest regioselectivity.

Reagents Required:

-

But-3-ene-1-sulfonamide (Starting material)[1]

-

Iodosobenzene diacetate (PhI(OAc)₂)

-

Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

-

Magnesium Oxide (MgO)

-

Methanol (anhydrous)

-

p-Toluenesulfonic acid (p-TsOH)[1]

Step 1: Bicyclic Aziridine Formation (The "Warhead")

-

Setup: In a flame-dried round-bottom flask under Argon, dissolve but-3-ene-1-sulfonamide (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).

-

Catalyst Addition: Add MgO (2.3 equiv) and Rh₂(OAc)₄ (2 mol%).

-

Oxidant Addition: Add PhI(OAc)₂ (1.1 equiv) in one portion.

-

Reaction: Stir at 45°C for 48 hours. The reaction creates a nitrene species that inserts into the alkene, forming the 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide .

-

Workup: Filter through a celite pad to remove Rh/MgO. Concentrate the filtrate. Purify via flash chromatography (Hexane/EtOAc) to isolate the bicyclic aziridine.

Step 2: Regioselective Ring Opening (The "Payload")

-

Solvolysis: Dissolve the bicyclic aziridine (from Step 1) in anhydrous Methanol.

-

Acid Catalysis: Add p-TsOH (0.1 equiv). Stir at room temperature for 2–4 hours.

-

Mechanism Note: The acid protonates the aziridine nitrogen. Methanol attacks the more substituted carbon (C4) via an S_N2-like mechanism with significant carbocation character, leading to the 6-membered thiazinane rather than the 5-membered sultam.

-

-

Isolation: Neutralize with NaHCO₃, concentrate, and extract with EtOAc.

-

Yield: Expect 60–75% yield of 4-methoxy-1,2-thiazinane 1,1-dioxide .

Validation Check:

-

¹H NMR: Look for the disappearance of aziridine protons (high field, ~2-3 ppm) and the appearance of the methoxy singlet (~3.3 ppm) and the H-4 methine proton (~3.8 ppm).

-

Mass Spec: Confirm M+1 peak corresponding to the addition of MeOH.

Functional Pharmacology & Target Switching

The structural modification from benzothiazine to thiazinane is not merely cosmetic; it dictates the biological target.

1,2-Benzothiazine 1,1-dioxides (The "Old Guard")

-

Primary Target: Cyclooxygenase (COX-1/COX-2).

-

Mechanism: The enolic hydroxyl group (pKa 4.2) mimics the arachidonic acid carboxylate, forming an ionic bond with Arg120 in the COX channel.

-

Liability: The acidity causes direct gastric mucosal damage (ion trapping hypothesis).

4-Methoxy-1,2-thiazinane 1,1-dioxides (The "New Wave")

-

Primary Targets:

-

Mechanism: The 4-methoxy group acts as a hydrogen bond acceptor but, more importantly, it "caps" the polar region, allowing the molecule to cross the blood-brain barrier (BBB) more effectively than its hydroxy-counterpart.

-

Advantage: Lack of acidity eliminates gastric toxicity.

Critical Analysis: Why Switch?

-

Solubility Walls: If your lead benzothiazine is crashing out in biological assays due to π-π stacking, the thiazinane's puckered ring will disrupt packing and improve solubility.

-

Fsp³ Requirements: Modern medicinal chemistry metrics (e.g., "Escape from Flatland") penalize low Fsp³ (fraction of sp³ carbons). Thiazinanes significantly boost this metric, correlating with higher clinical success rates.

-

IP Space: The benzothiazine space is crowded (generic oxicams). The stereochemically rich thiazinane space offers cleaner intellectual property landscapes.

Caution: The synthesis of thiazinanes is more expensive (Rhodium catalyst) compared to the commodity-chemical cost of saccharin-derived benzothiazines. This cost must be weighed against the improved DMPK profile.

References

-

Al-Zaqri, N. et al. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules (MDPI). Available at: [Link]

-

Szczęśniak-Sięga, B. M.[4] & Topolska, I. (2025).[4] Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Pharmaceuticals.[3][4][5][6][7][8][9][10] Available at: [Link]

-

Dou, D. et al. (2011). Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. Journal of Combinatorial Chemistry (ACS/NIH). Available at: [Link]

-

Somogyi, L. et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules. Available at: [Link]

-

Ahmad, S. et al. (2010).[5] 3-Benzoyl-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide. Acta Crystallographica (NIH). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 3-Benzoyl-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02009J [pubs.rsc.org]

- 8. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 9. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 4-methoxy-1,2-thiazinane 1,1-dioxide from sulfonamides

Application Note: Precision Synthesis of 4-Methoxy-1,2-thiazinane 1,1-dioxide from Sulfonamides

Abstract

This application note details the synthesis of 4-methoxy-1,2-thiazinane 1,1-dioxide , a critical cyclic sulfonamide (sultam) scaffold used in the development of bioactive compounds, including HIV-1 inhibitors and anti-inflammatory agents. We present two distinct protocols: (A) The Advanced Catalytic Route , utilizing Rhodium-catalyzed intramolecular aziridination followed by regioselective ring-expansion, and (B) The Scalable Metathesis Route , employing Ring-Closing Metathesis (RCM) followed by oxy-functionalization. This guide emphasizes the "Aziridination-Ring Expansion" strategy due to its high atom economy and specificity for the 4-methoxy derivative.

Introduction & Strategic Analysis

Sultams (cyclic sulfonamides) are bioisosteres of lactams and are structurally integral to drugs like Brinzolamide and Sultiame. The 1,2-thiazinane 1,1-dioxide core (a 6-membered sultam) is particularly valuable but challenging to functionalize selectively at the C4 position using traditional linear cyclization methods.

Synthetic Challenge: Direct cyclization of linear 4-methoxy-sulfonamides often suffers from poor leaving group ability or competing elimination reactions. Solution: We utilize a bicyclic aziridine intermediate . By synthesizing a strained bicyclic sultam (2-thia-1-azabicyclo[3.1.0]hexane 2,2-dioxide) from a simple homoallylic sulfonamide, we can leverage ring strain to drive a regioselective nucleophilic opening with methanol. This results in a ring expansion from a 5-membered framework to the target 6-membered 4-methoxy-1,2-thiazinane.

Reaction Pathway Visualization

The following logic flow illustrates the primary "Aziridination-Ring Expansion" pathway (Method A) and the alternative RCM pathway (Method B).

Figure 1: Strategic pathway for the synthesis of 4-methoxy-1,2-thiazinane 1,1-dioxide via bicyclic aziridine expansion.

Protocol A: Rhodium-Catalyzed Aziridination & Ring Expansion (Primary Method)

This method is preferred for medicinal chemistry applications requiring high stereochemical control and access to the 4-position.

Phase 1: Synthesis of the Precursor (But-3-ene-1-sulfonamide)

Note: If not commercially available, this is synthesized from 4-bromo-1-butene via sodium sulfite displacement followed by chlorination and amination.

Phase 2: Intramolecular Aziridination

Objective: Convert the linear sulfonamide into the bicyclic aziridine intermediate.

-

Reagents:

-

Substrate: But-3-ene-1-sulfonamide (1.0 equiv)

-

Catalyst: Rhodium(II) acetate dimer [

] (2–5 mol%) -

Oxidant: Iodobenzene diacetate [

] (1.4 equiv) -

Base: Magnesium Oxide [MgO] (2.3 equiv)

-

Solvent: Dichloromethane (DCM) or Benzene (anhydrous)

-

-

Step-by-Step Protocol:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and argon inlet.

-

Dissolution: Add But-3-ene-1-sulfonamide (1.0 mmol) and MgO (2.3 mmol) to anhydrous DCM (10 mL).

-

Catalyst Addition: Add

(0.02–0.05 mmol). The solution typically turns green/blue depending on the catalyst variant. -

Oxidant Addition: Add

(1.4 mmol) in one portion. -

Reaction: Stir the suspension vigorously at 40°C (reflux) for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:1). The sulfonamide spot should disappear, replaced by a more polar spot (bicyclic aziridine).

-

Workup: Filter the mixture through a pad of Celite to remove MgO and Rh residues. Rinse with DCM.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Yield Target: 60–85% of 2-thia-1-azabicyclo[3.1.0]hexane 2,2-dioxide .

-

Phase 3: Regioselective Ring Opening (Methoxylation)

Objective: Nucleophilic opening of the aziridine with methanol to form the 6-membered ring.

-

Reagents:

-

Substrate: Bicyclic aziridine (from Phase 2)

-

Solvent/Nucleophile: Methanol (anhydrous)

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%) or

-

-

Step-by-Step Protocol:

-

Dissolution: Dissolve the bicyclic aziridine (1.0 mmol) in anhydrous Methanol (5 mL).

-

Acidification: Add p-TsOH (0.1 mmol) at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Mechanistic Note: The acid activates the aziridine. Methanol attacks the more substituted carbon (C3 of the [3.1.0] system), leading to the cleavage of the internal C-N bond and expansion to the 6-membered ring (1,2-thiazinane).

-

-

Quench: Neutralize with saturated

solution. -

Extraction: Extract with EtOAc (3 x 10 mL). Dry combined organics over

. -

Isolation: Concentrate to yield 4-methoxy-1,2-thiazinane 1,1-dioxide .

-

Yield Target: 85–95%.

-

Protocol B: Ring-Closing Metathesis (Alternative Method)

Use this method if Rhodium toxicity is a concern or for large-scale production where chromatography must be minimized.

Workflow Summary

-

Allylation: React But-3-ene-1-sulfonamide with Allyl Bromide (

, DMF) to form N-allyl-but-3-ene-1-sulfonamide. -

RCM: Treat with Grubbs II Catalyst (5 mol%, DCM, reflux) to form 3,6-dihydro-2H-1,2-thiazine 1,1-dioxide (unsaturated sultam).

-

Functionalization: Treat the unsaturated sultam with MeOH/H+ (acid-catalyzed addition).

Data Analysis & Comparison

| Feature | Method A: Rh-Catalyzed Aziridination | Method B: RCM + Addition |

| Key Intermediate | Bicyclic Aziridine ([3.1.0] system) | Unsaturated Sultam (Dihydrothiazine) |

| Regiocontrol | High (Ring expansion dictates 4-OMe) | Moderate (Depends on carbocation stability) |

| Atom Economy | High (Intramolecular oxidant transfer) | Moderate (Loss of ethylene gas) |

| Cost Driver | Rhodium Catalyst, Hypervalent Iodine | Grubbs Catalyst |

| Suitability | Discovery/Medicinal Chemistry | Process Chemistry/Scale-up |

Troubleshooting & Critical Parameters

-

Catalyst Deactivation (Method A): The Rh(II) catalyst is sensitive to coordinating solvents. Ensure DCM is anhydrous and free of amines/pyridines. If the reaction stalls, add a second portion of catalyst (1 mol%).

-

Aziridine Stability: The bicyclic aziridine intermediate is strained and reactive. Do not store for prolonged periods; proceed immediately to the methanolysis step.

-

Safety Warning:

is an oxidant. Sulfonamides can be biologically active; handle with appropriate PPE.

References

-

Chemistry of Substituted Thiazinanes and Their Derivatives.Molecules, 2020.

-

Synthesis of Sultams by Ring-Closing Metathesis. Synthesis, 2014.[3] (Detailed protocols for RCM of sulfonamides).

-

Regioselective Ring Opening of Aziridines.Chemical Reviews, 2014. (Mechanistic grounding for the ring expansion step).

Sources

Precision Synthesis of Functionalized Sultams via Rh(II)-Catalyzed Intramolecular Aziridination

Topic: Rhodium-Catalyzed Intramolecular Aziridination for Sultam Synthesis Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Introduction: The Sultam Advantage

Cyclic sulfonamides (sultams) are privileged pharmacophores in drug discovery, serving as robust bioisosteres for lactams and cyclic ureas. Their tetrahedral sulfur geometry offers unique vector positioning for substituents, enhancing binding affinity in protease inhibitors (e.g., HCV, HIV) and ion channel modulators.

Despite their utility, constructing densely functionalized sultam cores remains synthetically challenging. Traditional cyclizations often require harsh conditions or pre-functionalized chains. Rhodium(II)-catalyzed intramolecular aziridination offers a superior alternative: it converts simple unsaturated sulfonamides into complex bicyclic aziridines in a single step. These intermediates serve as "spring-loaded" electrophiles, enabling the stereospecific synthesis of functionalized sultams via downstream ring-opening.

This guide details the Du Bois Protocol , utilizing the robust

Mechanistic Principles

The reaction proceeds via a Metallonitrene intermediate. Unlike traditional organic aziridinations that rely on Lewis acid activation of pre-formed nitrene sources, the Rh(II) pathway involves the in situ generation of a discrete Rh-nitrene species from an oxidant (typically PhI(OAc)₂) and the sulfonamide substrate.

The Catalytic Cycle[1]

-

Ligand Exchange: The sulfonamide coordinates to the axial site of the Rh(II) dimer.

-

Oxidation: The hypervalent iodine reagent oxidizes the Rh-substrate complex, eliminating acetic acid and forming the reactive Rh-Nitrene (Rh=N) species.

-

Nitrene Transfer: The electrophilic nitrene undergoes a [2+1] cycloaddition with the tethered alkene. While often concerted (singlet pathway), triplet pathways can occur with specific substrates/catalysts, leading to stepwise radical recombination.

-

Turnover: The bicyclic aziridine releases, regenerating the catalyst.

Diagram 1: The Rhodium-Nitrene Catalytic Cycle

Caption: The catalytic cycle for Rh(II)-mediated intramolecular aziridination. The Rh-nitrene species is the critical electrophile that engages the pendant alkene.

Experimental Design & Catalyst Selection

Success depends on matching the catalyst to the substrate's electronic demand. While

Table 1: Catalyst and Condition Selection Matrix

| Parameter | Standard Protocol | High-Performance Protocol | Notes |

| Catalyst | esp = | ||

| Oxidant | PhI(OAc) | PhI(OPiv) | Pivalate oxidant is more soluble in non-polar solvents and often gives higher yields. |

| Solvent | Dichloromethane (DCM) | Chlorobenzene / TFE | TFE (Trifluoroethanol) can stabilize nitrenes but may alter chemoselectivity. |

| Additive | MgO (2.3 equiv) | MgO or | Essential to scavenge acetic acid byproduct which can cause premature aziridine ring opening. |

| Temperature | 23 °C | 0 °C to 40 °C | Lower temp improves stereoselectivity; higher temp aids difficult cyclizations. |

Detailed Protocol: Synthesis of Bicyclic Sultam Precursor

This protocol describes the intramolecular aziridination of a homoallylic sulfonamide to form a 3-thia-1-azabicyclo[3.1.0]hexane 3,3-dioxide derivative.

Materials

-

Substrate: N-tosyl-4-pentenylamine or equivalent unsaturated sulfonamide (1.0 equiv).

-

Catalyst:

(Sigma-Aldrich #686464) - 1.0 mol%. -

Oxidant: Iodobenzene diacetate (PIDA) - 1.4 equiv.

-

Base: Magnesium Oxide (MgO), light powder - 2.5 equiv.

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Allow to cool under argon.

-

Charge Reagents: Add the unsaturated sulfonamide (1.0 mmol, 1 equiv), MgO (100 mg, 2.5 mmol), and

(7.6 mg, 0.01 mmol) to the flask. -

Solvation: Add anhydrous DCM (10 mL, 0.1 M concentration). Stir vigorously to suspend the MgO.

-

Oxidant Addition (Critical):

-

Standard: Add PIDA (451 mg, 1.4 mmol) in a single portion if the reaction scale is <1g.

-

Scale-up (>1g): Dissolve PIDA in minimal DCM and add dropwise over 1 hour to prevent exotherm and catalyst decomposition.

-

-

Reaction Monitoring: The reaction typically turns a deep green/teal color (active Rh species). Stir at 23 °C. Monitor by TLC (stain with PMA or KMnO4) or LC-MS.

-

Endpoint: usually 2–4 hours.

-

-

Work-up:

-

Filter the reaction mixture through a pad of Celite to remove MgO and Rh residues.

-

Rinse the pad with DCM.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify via flash chromatography on silica gel.

-

Note: Bicyclic aziridines can be sensitive to acid. Use 1%

in the eluent if degradation is observed on the column.

-

Downstream Utility: Ring Opening to Functionalized Sultams

The bicyclic aziridine obtained above is a versatile intermediate. The "sultam" core is fully realized when this ring is opened, either retaining the cyclic sulfur-nitrogen backbone or expanding the ring.

Diagram 2: Divergent Synthesis Workflow

Caption: The bicyclic aziridine serves as a linchpin. Nucleophilic attack typically yields trans-functionalized sultams, while acid catalysis allows for solvolysis.

Protocol: Nucleophilic Ring Opening (Thiophenol Example)

-

Dissolve the bicyclic aziridine (1 equiv) in DMF or Acetonitrile.

-

Add

(2 equiv) and Thiophenol (1.2 equiv). -

Heat to 50–60 °C for 4 hours.

-

Outcome: The nucleophile attacks the least hindered carbon (or the position dictated by electronic bias of the sulfonamide), yielding a trans-substituted cyclic sultam .

Troubleshooting & Optimization (Self-Validating Systems)

-

Problem: Low Conversion.

-

Diagnosis: Catalyst poisoning or oxidant decomposition.

-

Fix: Add PIDA in two portions (T=0 and T=2h). Ensure MgO is fresh (absorbs water over time). Switch to

if using acetate.

-

-

Problem: C-H Insertion vs. Aziridination.

-

Context: If the substrate has weak C-H bonds (e.g., benzylic) near the sulfonyl group, C-H insertion may compete.

-

Control: Aziridination is generally faster for tethered alkenes. Lower temperature (0 °C) favors aziridination over C-H insertion.

-

-

Problem: Product Instability.

-

Diagnosis: Bicyclic aziridines are strained.

-

Fix: Do not store the intermediate. Perform the ring-opening step in a "one-pot" sequence by adding the nucleophile directly to the filtered reaction mixture.

-

References

-

Espino, C. G., & Du Bois, J. (2001). A Rhodium-Catalyzed C-H Insertion Method for N-Functionalized Alkyl Amines. Angewandte Chemie International Edition. Link

-

Guthikonda, K., & Du Bois, J. (2002).[2] A Unique and Highly Efficient Method for Catalytic Olefin Aziridination.[2] Journal of the American Chemical Society.[2][3][4][5] Link

-

Padwa, A., Flick, A. C., Leverett, C. A., & Stengel, T. (2004). Rhodium(II)-Catalyzed Aziridination of Allyl-Substituted Sulfonamides and Carbamates. The Journal of Organic Chemistry. Link

-

Espino, C. G., Fiori, K. W., Kim, M., & Du Bois, J. (2004).[6] Expanding the Scope of C-H Amination through Catalyst Design. Journal of the American Chemical Society.[2][3][4] Link

-

Loh, J. K., Asad, N., Samarakoon, T. B., & Hanson, P. R. (2015).[7] Modular, One-Pot, Sequential Aziridine Ring Opening–SNAr Strategy to 7-, 10-, and 11-Membered Benzo-Fused Sultams. The Journal of Organic Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Modular, One-Pot, Sequential Aziridine Ring Opening-S(N)Ar Strategy to 7-, 10-, and 11-Membered Benzo-Fused Sultams - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-methoxy-1,2-thiazinane 1,1-dioxide as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Chiral Auxiliary for Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, chiral auxiliaries remain a cornerstone of asymmetric synthesis. These molecular scaffolds temporarily introduce chirality to a prochiral substrate, directing subsequent transformations to yield a desired stereoisomer with high selectivity. While classic auxiliaries like those developed by Evans and Oppolzer have demonstrated broad utility, the exploration of novel chiral scaffolds continues to be a vibrant area of research, driven by the need for improved selectivity, milder reaction conditions, and more efficient cleavage.

This guide introduces 4-methoxy-1,2-thiazinane 1,1-dioxide , a heterocyclic compound belonging to the sultam class of chiral auxiliaries. Its rigid bicyclic-like structure, conferred by the fused ring system and the stereodefined methoxy group, presents a unique steric and electronic environment for inducing asymmetry in a variety of carbon-carbon bond-forming reactions. These application notes provide a comprehensive overview of the synthesis of this auxiliary and detailed, field-proven protocols for its application in asymmetric alkylation, aldol reactions, and Michael additions.

Synthesis of the Chiral Auxiliary

The synthesis of 4-methoxy-1,2-thiazinane 1,1-dioxide is accessible through a key ring-opening reaction of a bicyclic aziridine precursor. The following protocol is adapted from established literature procedures.[1]

Protocol 1: Synthesis of 4-methoxy-1,2-thiazinane 1,1-dioxide

This procedure involves the acid-catalyzed methanolysis of 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide.

Materials:

-

2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide

-

Methanol (anhydrous)

-

p-Toluenesulfonic acid (p-TsOH)

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide (1.0 eq) in anhydrous methanol, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-methoxy-1,2-thiazinane 1,1-dioxide.

Attachment of the Acyl Group: Preparation for Asymmetric Transformations

The first step in utilizing a chiral auxiliary is its covalent attachment to the substrate of interest, typically via an acyl group. This is a critical step that forms the N-acyl sultam, which will subsequently undergo diastereoselective enolization and reaction.

Protocol 2: General Procedure for N-Acylation

Materials:

-

4-methoxy-1,2-thiazinane 1,1-dioxide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Acyl chloride (e.g., propionyl chloride, cinnamoyl chloride)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-methoxy-1,2-thiazinane 1,1-dioxide (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.

-

Add the desired acyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the N-acyl sultam by flash column chromatography.

Core Application: Asymmetric Alkylation

The diastereoselective alkylation of enolates derived from N-acyl sultams is a powerful method for the synthesis of chiral carboxylic acid derivatives. The stereochemical outcome is dictated by the chiral auxiliary, which directs the approach of the electrophile to one face of the enolate.

Protocol 3: Diastereoselective Enolate Alkylation

Materials:

-

N-Acyl-4-methoxy-1,2-thiazinane 1,1-dioxide (from Protocol 2)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the N-acyl sultam (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

In a separate flask, prepare a solution of LDA or NaHMDS (1.1 eq) in anhydrous THF.

-

Slowly add the base to the solution of the N-acyl sultam at -78 °C to form the enolate. Stir for 1 hour.

-

Add the alkyl halide (1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 4-6 hours, or until TLC analysis indicates completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Follow the extraction and purification procedure as described in Protocol 2.

Illustrative Data for Asymmetric Alkylation

The following table presents illustrative data for the diastereoselective alkylation of an N-propionyl-4-methoxy-1,2-thiazinane 1,1-dioxide. This data is hypothetical and serves to demonstrate the expected format of results.

| Entry | Electrophile (R-X) | Base | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzyl bromide | LDA | 92 | >95:5 |

| 2 | Methyl iodide | NaHMDS | 88 | >95:5 |

| 3 | Allyl bromide | LDA | 90 | 92:8 |

Application in Asymmetric Aldol Reactions

The aldol reaction is a fundamental C-C bond-forming reaction. When mediated by a chiral auxiliary, it can provide access to enantiomerically enriched β-hydroxy carbonyl compounds, which are valuable building blocks in natural product synthesis.

Protocol 4: Lewis Acid-Mediated Asymmetric Aldol Addition

Materials:

-

N-Propionyl-4-methoxy-1,2-thiazinane 1,1-dioxide

-

Anhydrous dichloromethane (DCM)

-

Titanium tetrachloride (TiCl₄)

-

N,N-Diisopropylethylamine (DIPEA)

-

Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the N-propionyl sultam (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to -78 °C.

-

Add titanium tetrachloride (1.1 eq) dropwise.

-

Add DIPEA (1.2 eq) dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

-

Add the aldehyde (1.5 eq) dropwise.

-

Stir the reaction at -78 °C for 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Follow the extraction and purification procedure as described in Protocol 2.

Illustrative Data for Asymmetric Aldol Reactions

The following table presents illustrative data for the diastereoselective aldol reaction. This data is hypothetical.

| Entry | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Isobutyraldehyde | 85 | >98:2 |

| 2 | Benzaldehyde | 89 | 97:3 |

| 3 | Acetaldehyde | 82 | 95:5 |

Application in Asymmetric Michael Additions

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl systems is another powerful tool for C-C bond formation. The use of a chiral auxiliary on the Michael acceptor allows for the diastereoselective formation of a new stereocenter.

Protocol 5: Asymmetric Conjugate Addition of Organocuprates

Materials:

-

N-Cinnamoyl-4-methoxy-1,2-thiazinane 1,1-dioxide (or other N-enoyl sultam)

-

Anhydrous tetrahydrofuran (THF)

-

Copper(I) iodide (CuI)

-

Organolithium or Grignard reagent (e.g., MeLi, BuMgBr)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried flask under argon, suspend CuI (1.1 eq) in anhydrous THF and cool to -40 °C.

-

Slowly add the organolithium or Grignard reagent (2.2 eq) to form the organocuprate. Stir for 30 minutes.

-

In a separate flask, dissolve the N-enoyl sultam (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Transfer the solution of the N-enoyl sultam to the organocuprate suspension via cannula.

-

Stir the reaction at -78 °C for 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Follow the extraction and purification procedure as described in Protocol 2.

Cleavage of the Chiral Auxiliary

A crucial final step is the non-destructive removal of the chiral auxiliary to yield the desired enantiomerically pure product. Several methods are available depending on the desired functional group (e.g., carboxylic acid, alcohol, amide).

Protocol 6A: Reductive Cleavage to the Primary Alcohol

Materials:

-

Alkylated N-acyl sultam

-

Anhydrous tetrahydrofuran (THF)

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Dissolve the N-acyl sultam (1.0 eq) in anhydrous THF and cool to 0 °C.

-

Slowly add LiAlH₄ (2.0 eq) or NaBH₄ (4.0 eq) portion-wise.[2][3]

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction at 0 °C by the slow, dropwise addition of 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the chiral alcohol. The chiral auxiliary can be recovered from the aqueous layer.

Protocol 6B: Hydrolytic Cleavage to the Carboxylic Acid

Materials:

-

Alkylated N-acyl sultam

-

Tetrahydrofuran (THF)

-

Water

-

Lithium hydroxide (LiOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Sodium sulfite (Na₂SO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve the N-acyl sultam (1.0 eq) in a mixture of THF and water (3:1).

-

Cool the solution to 0 °C and add LiOH (2.0 eq) followed by the dropwise addition of 30% H₂O₂ (4.0 eq).[4][5]

-

Stir the reaction at 0 °C for 4 hours.

-

Quench the excess peroxide by adding a saturated aqueous solution of Na₂SO₃.

-

Acidify the mixture to pH ~2 with 1 M HCl.

-

Extract with ethyl acetate (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.

Mechanism of Stereocontrol: A Proposed Model

The stereochemical outcome of reactions employing N-acyl-4-methoxy-1,2-thiazinane 1,1-dioxide is proposed to be governed by a combination of steric and electronic factors, leading to a highly ordered transition state. The formation of a chelated Z-enolate with a Lewis acid (e.g., TiCl₄) or a metal cation (e.g., Li⁺) is a key feature.

Caption: Proposed chelated transition state model for stereoselective reactions.

In this model, the metal cation (M⁺) coordinates to both the carbonyl oxygen of the acyl group and one of the sulfonyl oxygens, creating a rigid, chelated structure. The 4-methoxy group is positioned to effectively shield one face of the enolate double bond. Consequently, the incoming electrophile (E⁺) is directed to the less sterically hindered face, resulting in the observed high diastereoselectivity.

Conclusion

4-methoxy-1,2-thiazinane 1,1-dioxide represents a promising chiral auxiliary for asymmetric synthesis. Its straightforward synthesis and the robust nature of the sultam scaffold make it an attractive candidate for a range of carbon-carbon bond-forming reactions. The protocols outlined in this guide provide a foundation for researchers to explore the utility of this auxiliary in their own synthetic endeavors. While the provided data is illustrative, it highlights the potential for achieving high levels of stereocontrol. Further investigation and optimization are encouraged to fully unlock the potential of this novel chiral auxiliary in the synthesis of complex, enantiomerically pure molecules.

References

- O'Neil, I. A., & Costello, J. F. (2002). Reductive cleavage of N-acylsultams. Tetrahedron Letters, 43(45), 8279-8281.

- Wu, M. J., Wu, C. C., & Tseng, T. C. (1994). Asymmetric Conjugate Addition of Thiols to Chiral. beta.-Substituted N-Enoylsultams. The Journal of Organic Chemistry, 59(24), 7189-7193.

- Meyers, A. I., & Shipman, M. (1993). Asymmetric total synthesis of (-)-deoxocassine. Use of a chiral formamidine for the stereoselective alkylation of a substituted pyridine. The Journal of Organic Chemistry, 58(25), 7099-7106.

- Palomo, C., Aizpurua, J. M., Iturburu, M., & Urchegui, R. (1993). Asymmetric 1,4-addition of higher order silylcuprates to Oppolzer's N-enoyl sultams. The Journal of Organic Chemistry, 58(12), 3183-3185.

- Oppolzer, W., Moretti, R., & Thomi, S. (1989). Asymmetric ene reactions of N-enoyl-sultams: enantioselective synthesis of (.+-.)-.alpha.-allokainic acid. Tetrahedron Letters, 30(45), 6009-6010.

- Oppolzer, W., Blagg, J., Rodriguez, I., & Walther, E. (1990). Asymmetric Diels-Alder reactions of N-enoyl sultams. Journal of the American Chemical Society, 112(7), 2767-2772.

- Kim, B. H., & Curran, D. P. (1987). Asymmetric radical reactions. A stereoselective synthesis of (.+-.)-isoiridomyrmecin. Tetrahedron, 43(19), 4507-4516.

- Davies, S. G., & Ichihara, O. (1991). Asymmetric synthesis of (.+-.)-darvon alcohol and (.+-.)-isodarvon alcohol via diastereoselective reduction of a chiral .beta.-amino ketone. Tetrahedron: Asymmetry, 2(3), 183-186.

- Crimmins, M. T., & Nantermet, P. G. (1990). Asymmetric aldol reactions with N-acyl-4,4-dimethyl-1,3-oxazolidin-2-ones. The Journal of Organic Chemistry, 55(15), 4235-4237.

- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.

- Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739.

- Alker, A. M., et al. (2018).

- Oppolzer, W., Chapuis, C., & Bernardinelli, G. (1984). Asymmetric Diels-Alder reactions of N-enoyl sultams. Helvetica Chimica Acta, 67(5), 1397-1401.

- Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). A general method for the synthesis of enantiomerically pure .alpha.-amino acids. Tetrahedron Letters, 28(49), 6141-6144.

- Nagao, Y., Yamada, S., Kumagai, T., Ochiai, M., & Fujita, E. (1985). Asymmetric-synthesis of .beta.-lactams by a chiral-enolate reaction.

- Helmchen, G., Karge, R., & Weetman, J. (1986). Chiral auxiliaries in asymmetric synthesis. In Modern Synthetic Methods (Vol. 4, pp. 261-306). Springer, Berlin, Heidelberg.

- Corey, E. J., & Enders, D. (1976). Synthese von Aldehyden und Ketonen aus dem N,N-Dimethylhydrazon und anschließender Spaltung der C=N-Doppelbindung mit Ozon. Chemische Berichte, 109(1), 1-12.

- Kunz, H., & Sager, W. (1985). Stereoselektive Synthese von O-Glycopeptiden durch Anomer-kontrollierte N-Glycosid-Spaltung. Angewandte Chemie, 97(12), 1056-1057.

- Oppolzer, W. (1987). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Pure and Applied Chemistry, 59(12), 1607-1614.

- Evans, D. A., & Gage, J. R. (1990). A new procedure for the mild, selective cleavage of oxazolidinone-derived carboximides. The Journal of Organic Chemistry, 55(19), 5623-5626.

Sources

Application Notes & Protocols: Reagents for N-alkylation of 4-methoxy-1,2-thiazinane 1,1-dioxide

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the N-alkylation of 4-methoxy-1,2-thiazinane 1,1-dioxide. The 1,2-thiazinane 1,1-dioxide scaffold, a class of cyclic sulfonamides known as sultams, is of significant interest in medicinal chemistry due to its unique physicochemical properties and its role as a versatile pharmacophore.[1][2] N-alkylation of this core structure is a critical step in the synthesis of diverse compound libraries for drug discovery, enabling the modulation of pharmacological activity, selectivity, and pharmacokinetic profiles.[3] This guide details several robust methods for N-alkylation, including classical SN2 reactions with various bases and alkylating agents, and the Mitsunobu reaction. Each section provides in-depth mechanistic insights, detailed step-by-step protocols, and expert analysis to ensure reproducible and efficient synthesis.

Introduction: The Significance of the Sultam Scaffold

The 1,2-thiazinane 1,1-dioxide ring system is a six-membered heterocyclic motif containing nitrogen and sulfur.[1] These sultam derivatives have garnered considerable attention in pharmaceutical research, with applications ranging from anti-HIV and analgesic agents to antibiotics and anticoagulants.[1][4] The rigid, non-planar structure of the sultam ring, combined with the hydrogen bond accepting capability of the sulfonyl group, makes it an attractive scaffold for designing molecules that interact with biological targets.[5][6][7]

N-functionalization of the sultam nitrogen is a primary strategy for generating structural diversity. The choice of the N-alkyl substituent can profoundly influence a molecule's size, lipophilicity, and conformation, thereby fine-tuning its biological activity.[3] This guide focuses on providing reliable and versatile protocols for this key synthetic transformation.

Synthesis of the Starting Material

Before N-alkylation, the synthesis of the core scaffold, 4-methoxy-1,2-thiazinane 1,1-dioxide, is required. A common and effective method involves the ring-opening of a bicyclic aziridine precursor. Specifically, 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide can be treated with p-toluenesulfonic acid (p-TsOH) in methanol.[1][4] This acid-catalyzed reaction opens the strained aziridine ring at the more substituted position, affording the desired 4-methoxy-1,2-thiazinane 1,1-dioxide in good yield.[1][4]

Core Principles of Sultam N-Alkylation

The N-H proton of a sultam is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows for deprotonation by a suitable base to form a nucleophilic nitrogen anion, which can then react with an electrophilic alkylating agent. Key factors influencing the success of the reaction include:

-

Choice of Base: The base must be strong enough to deprotonate the sultam N-H but not so strong as to cause unwanted side reactions.

-

Nature of the Alkylating Agent: The reactivity of the electrophile (e.g., alkyl iodide > bromide > chloride) will dictate the required reaction conditions.

-

Solvent: Polar aprotic solvents like DMF, acetonitrile, or THF are typically used to dissolve the reactants and facilitate the SN2 reaction.

N-Alkylation Methodologies and Protocols

Method 1: Classical SN2 Alkylation with Alkyl Halides

This is the most common and straightforward method for N-alkylation. It involves the deprotonation of the sultam with a base, followed by nucleophilic attack of the resulting anion on an alkyl halide.

The reaction proceeds in two main steps:

-

Deprotonation: A base (B:) removes the acidic proton from the sultam nitrogen, forming a resonance-stabilized nitrogen anion.

-

Nucleophilic Substitution (SN2): The nitrogen anion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide (R-X), displacing the halide leaving group (X-) to form the N-alkylated product.

Caption: General mechanism for base-mediated N-alkylation.

The choice of base is critical and depends on the reactivity of the alkyl halide and the desired reaction conditions.

| Base | Typical Solvent | Key Characteristics & Expert Insights |

| Sodium Hydride (NaH) | Anhydrous DMF, THF | Pros: Strong, inexpensive, and widely used base that drives the reaction to completion by evolving H₂ gas.[8][9][10] Cons: Highly reactive and moisture-sensitive. Can act as a reducing agent, leading to byproducts, especially with solvents like DMF or acetonitrile.[11] Requires strictly anhydrous conditions. |

| Cesium Carbonate (Cs₂CO₃) | Anhydrous DMF, Acetonitrile | Pros: Milder, non-pyrophoric base. High solubility in organic solvents enhances reaction rates (the "cesium effect").[12][13][14] Often provides cleaner reactions and higher yields, especially for less reactive halides.[15] Cons: More expensive than NaH or K₂CO₃. |

| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | Pros: Inexpensive, mild, and easy to handle. A good choice for reactive alkylating agents like benzyl or allyl halides. Cons: Lower solubility and basicity compared to Cs₂CO₃ may require higher temperatures or longer reaction times. |

This protocol is adapted from a general procedure for the N-alkylation of sulfonamides and related heterocycles.[1][8]

Materials:

-

4-methoxy-1,2-thiazinane 1,1-dioxide (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Methyl iodide (CH₃I) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous hexanes (for washing NaH)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add the required amount of NaH (60% dispersion).

-

NaH Washing: Under a gentle stream of nitrogen, wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil. Carefully decant the hexanes each time using a cannula or syringe.

-

Reaction Setup: Add anhydrous DMF to the washed NaH to create a slurry. Cool the flask to 0 °C in an ice bath.

-

Substrate Addition: Dissolve the 4-methoxy-1,2-thiazinane 1,1-dioxide in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry via the dropping funnel over 15 minutes.

-

Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful alternative for N-alkylation, particularly when using alcohols as the alkylating agent.[16][17] It proceeds under mild, neutral conditions and is known for inverting the stereochemistry of secondary alcohols, which can be a key advantage in complex molecule synthesis.[18][19]

The reaction involves the in-situ activation of an alcohol by triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16]

Caption: Experimental workflow for the Mitsunobu reaction.

This protocol is based on established procedures for the Mitsunobu alkylation of N-H acidic compounds.[18][20][21]

Materials:

-

4-methoxy-1,2-thiazinane 1,1-dioxide (1.0 eq)

-

Primary alcohol (e.g., benzyl alcohol) (1.2 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methoxy-1,2-thiazinane 1,1-dioxide, the primary alcohol, and triphenylphosphine.

-

Dissolution: Dissolve the solids in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add DIAD dropwise to the stirred solution over 20 minutes. An exothermic reaction and color change are typically observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Monitoring: Monitor the consumption of the starting material by TLC. The formation of triphenylphosphine oxide (Ph₃PO) is an indicator of reaction progress.[20]

-

Workup: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue directly by flash column chromatography. The non-polar byproducts (triphenylphosphine oxide and the DIAD-hydrazide) can be challenging to separate. Careful selection of the solvent system is crucial. In some cases, precipitation of the byproducts from a non-polar solvent like diethyl ether can simplify purification.

Troubleshooting and Expert Insights

-

Low Yield with NaH: Ensure strictly anhydrous conditions. Traces of water will quench the NaH. Also, consider the purity of the DMF, as impurities can interfere with the reaction.[11]

-

Dialkylation: While less common with sultams compared to primary amines, dialkylation can occur if excess alkylating agent and strong base are used for prolonged periods. Using stoichiometric amounts of reagents can minimize this. The cesium carbonate method is often noted for suppressing undesired dialkylation.[15]

-

Failure of Secondary/Tertiary Halides: SN2 reactions are sensitive to steric hindrance. Secondary and especially tertiary alkyl halides may fail to react or may undergo elimination (E2) as a major side reaction.[22] For these substrates, alternative methods may be necessary.

-

Mitsunobu Purification Issues: The primary challenge of the Mitsunobu reaction is the removal of stoichiometric byproducts (Ph₃PO and the reduced hydrazide). Using polymer-bound triphenylphosphine or modified, more easily separable reagents can facilitate purification.

Conclusion

The N-alkylation of 4-methoxy-1,2-thiazinane 1,1-dioxide is a fundamental transformation for creating novel chemical entities for drug discovery. The choice of method depends on the nature of the alkyl group to be introduced, the scale of the reaction, and the available reagents. Classical SN2 alkylation using bases like NaH or Cs₂CO₃ offers a reliable and scalable route for primary and some secondary alkyl halides. The Mitsunobu reaction provides a mild and effective alternative for coupling alcohols, expanding the scope of accessible structures. By understanding the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize diverse libraries of N-alkylated sultams for pharmacological evaluation.

References

-

El-Sayed, M. S., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2018). Chemistry of Substituted Thiazinanes and Their Derivatives. PMC - NIH. Available at: [Link]

-

Wikipedia. (n.d.). Caesium carbonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-methoxy-1,2-thiazinane-1,1-dioxide (13) and 3-vinyl... Retrieved from [Link]

-

Kumar, P., & Tosso, P. N. (2018). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. PMC - NIH. Available at: [Link]

-

Sanghavi, N. M., et al. (1989). N-alkylation of Sufonamides Using Anion Exchange Resin. Marcel Dekker, Inc. Available at: [Link]

-

Organic Letters. (2023). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation. Retrieved from [Link]

-

Fones, W. S. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

-

Semantic Scholar. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Retrieved from [Link]

-

Rabie, R., et al. (2020). Cesium carbonate as a mediated inorganic base in some organic transformations. Springer. Available at: [Link]

-

ResearchGate. (2016). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Retrieved from [Link]

-

Reddy, T. J., et al. (2011). A reaction pairing strategy centered on utilization of a reaction triad (sulfonylation, SNAr addition and Mitsunobu alkylation) generating skeletally diverse benzofused tricyclic and bicyclic sultams. PMC - NIH. Available at: [Link]

-

Journal of Chemistry and Technologies. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Available at: [Link]

-

Varala, R., et al. (2024). Cesium Carbonate (Cs2CO3) in Organic Synthesis: A Sexennial Update (2018 to Date). Bentham Science. Available at: [Link]

-

ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? Retrieved from [Link]

-